molecular formula C10H10N2O2 B13283247 3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13283247
M. Wt: 190.20 g/mol
InChI Key: MMVNETPYZTYZJE-UHFFFAOYSA-N
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Description

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the but-3-yn-2-ylamine, which is then reacted with a pyridine derivative under specific conditions to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. Pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the but-3-yn-2-ylamino group and the carboxylic acid group on the pyridine ring.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(but-3-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-7(2)12-9-6-11-5-4-8(9)10(13)14/h1,4-7,12H,2H3,(H,13,14)

InChI Key

MMVNETPYZTYZJE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

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